2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-benzylpiperidine and 1-benzyl-4-piperidone . These intermediates are then subjected to various chemical reactions, including condensation and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE include:
Uniqueness
What sets 2-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE apart from these similar compounds is its unique combination of functional groups and structural elements. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H29N3O2S2 |
---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H29N3O2S2/c1-19-16-23-25(34-19)26(32)30(22-10-6-3-7-11-22)27(28-23)33-18-24(31)29-14-12-21(13-15-29)17-20-8-4-2-5-9-20/h2-11,19,21H,12-18H2,1H3 |
InChI Key |
IKTOSCSPZHBQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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